N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Descripción
N-(2,3-Dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolo[4,5-d]pyrimidine derivative characterized by a p-tolyl (4-methylphenyl) group at position 3 of the triazolo core and a thioacetamide side chain at position 5. The compound’s structure combines aromatic bulk (via p-tolyl and dimethylphenyl groups) with a sulfur-linked acetamide moiety, which may enhance target binding and metabolic stability.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-13-7-9-16(10-8-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-17-6-4-5-14(2)15(17)3/h4-10,12H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMQAOJQOLGZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, supported by various research findings.
Chemical Structure and Properties
- Molecular Formula : C25H22N6O3
- Molecular Weight : 454.5 g/mol
- CAS Number : 1251614-94-4
The compound features a triazole-pyrimidine core connected to a thioacetamide moiety, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide in inhibiting cancer cell proliferation.
-
Mechanism of Action :
- The compound's structure suggests it may inhibit key signaling pathways involved in cancer progression. For example, derivatives of similar compounds have shown inhibition of EGFR and Src kinases, which are crucial in many cancers .
- In vitro studies indicate that certain derivatives exhibit IC50 values lower than standard chemotherapeutics, suggesting strong anticancer potential .
-
Case Studies :
- A study reported that a related compound exhibited an IC50 of 1.18 µM against HEPG2 (liver cancer) cells, outperforming traditional drugs like staurosporine .
- Another derivative demonstrated significant potency against multiple cancer cell lines (MCF7, SW1116) with IC50 values ranging from 0.24 µM to 0.96 µM for different targets .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antibacterial properties.
- Activity Against Pathogens :
- Research indicates that compounds containing the thioamide group have shown promising antibacterial activity against various pathogenic bacteria .
- A specific derivative was noted for its effective inhibition against Gram-positive and Gram-negative bacteria when tested alongside standard antibiotics like chloramphenicol .
Data Tables
Comparación Con Compuestos Similares
Position 3 Substitutions
- Chlorobenzyl (): The 4-chlorobenzyl group in N-(2-((3-(4-chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)acetamide introduces electron-withdrawing effects, which may reduce metabolic stability but increase electrophilicity for target binding .
Position 7 Modifications
- Thioacetamide (Target Compound) : The thioether-linked acetamide group may enhance hydrogen-bonding capacity and conformational flexibility compared to simpler thioalkyl chains (e.g., propylthio in ) .
- Benzo[d]Oxazole () : The 2-((3-(4-substituted benzyl)triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole in introduces a fused heterocycle, which could improve π-π stacking interactions but reduce synthetic yield (11%) due to complexity .
Physicochemical Properties
Key Observations :
- The target compound’s p-tolyl and thioacetamide groups likely increase lipophilicity (clogP >3) compared to chlorobenzyl or propylthio derivatives, impacting absorption and distribution .
- Melting points for triazolo[4,5-d]pyrimidines correlate with crystallinity; the target compound’s bulky substituents may reduce melting points relative to simpler analogs (e.g., 140°C in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
